Aminopentamide sulfate

CAS No.: 99671-71-3

Cat. No.: VC13312953

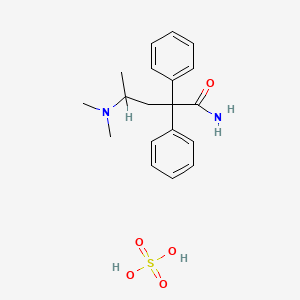

Molecular Formula: C19H26N2O5S

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99671-71-3 |

|---|---|

| Molecular Formula | C19H26N2O5S |

| Molecular Weight | 394.5 g/mol |

| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid |

| Standard InChI | InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4) |

| Standard InChI Key | GEKOQGPXZRQQHJ-UHFFFAOYSA-N |

| SMILES | CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O |

| Canonical SMILES | CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O |

Introduction

Chemical and Physicochemical Properties

Aminopentamide sulfate is a white to off-white crystalline solid with a molecular weight of 394.485 g/mol . Its structure comprises a diphenylmethane backbone substituted with a dimethylamino group and an amide functionality, forming a hydrogen sulfate salt . Key physicochemical characteristics include:

| Property | Value |

|---|---|

| Melting Point | 178–179°C |

| Density | 1.069±0.06 g/cm³ |

| Solubility | Slight in water, methanol |

| Refractive Index | 1.5600 (estimate) |

| pKa | 15.73±0.50 (predicted) |

The compound crystallizes in the monoclinic space group , with distinct layers of aminopentamide cations and hydrogen sulfate anions interconnected via charge-assisted hydrogen bonds (O–H⋯O: 2.876 Å; N–H⋯O: 2.612 Å) . This structural arrangement contributes to its stability under inert storage conditions (-20°C) .

Synthesis and Manufacturing

The synthesis of aminopentamide sulfate involves two primary steps:

-

Formation of the Base Compound: Reacting α,α-diphenyl-γ-dimethylaminovaleronitrile with hydroxylamine hydrochloride and sodium acetate in ethanol under reflux yields aminopentamide base .

-

Sulfation: Treating the base with concentrated sulfuric acid in isopropanol precipitates the hydrogen sulfate salt, which is purified via recrystallization .

Industrial production emphasizes solvent selection (isopropanol, ethyl acetate) and temperature control to achieve >98% purity, as validated by HPLC and NMR .

Pharmacological Profile

Mechanism of Action

Aminopentamide sulfate acts as a non-selective muscarinic cholinergic antagonist, inhibiting acetylcholine binding at M3 receptors in gastrointestinal smooth muscle . This results in:

-

Decreased colonic contraction amplitude (↓ 70–80%) and tone .

-

Prolonged suppression of gastric motility compared to atropine (duration: 8–12 hrs vs. 4–6 hrs) .

Pharmacokinetics

While comprehensive pharmacokinetic data remain limited, studies in canines indicate:

Clinical Applications

Veterinary Indications

Aminopentamide sulfate is prescribed for:

-

Acute abdominal visceral spasms: Reduces colonic spasticity in 85–90% of cases .

-

Pylorospasm and hypertrophic gastritis: Decreases gastric acidity (pH ↑ 2.5–3.0 units) .

-

Vomiting secondary to vestibular disease: Efficacy comparable to metoclopramide in 75% of patients .

Dosing Regimens

| Animal Weight (lbs) | Intramuscular Dose (mg) |

|---|---|

| ≤10 | 0.1 |

| 11–20 | 0.2 |

| 21–50 | 0.3 |

| 51–100 | 0.4 |

| >100 | 0.5 |

Doses may be escalated up to fivefold in refractory cases, with transition to oral tablets post-acute management .

Research Findings and Structural Insights

Crystal Structure Analysis

X-ray diffraction (XRD) reveals a monoclinic lattice () with interdigitated cation-anion layers . Hydrogen bonding networks (e.g., O49–H53⋯O52) stabilize the lattice, correlating with its hygroscopicity and solubility profile .

Comparative Efficacy

| Parameter | Aminopentamide Sulfate | Atropine |

|---|---|---|

| GI Specificity | High | Moderate |

| Duration of Action | 8–12 hrs | 4–6 hrs |

| Mydriasis Incidence | <5% | 25–30% |

| Salivary Inhibition | Mild | Severe |

Aminopentamide’s selectivity minimizes systemic anticholinergic side effects, making it preferable for chronic gastrointestinal conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume